molecular formula C21H16Cl2N4O3 B11056113 3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B11056113
M. Wt: 443.3 g/mol
InChI Key: QCYLLYBAEQAECD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chlorophenyl, oxadiazole, and oxazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Oxazole Ring: This step may involve the cyclization of an appropriate precursor, such as an α-haloketone, with an amide.

    Final Coupling: The final step involves coupling the oxadiazole and oxazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxadiazole or oxazole rings, potentially opening these rings and forming simpler amines or alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide
  • 3-(4-chlorophenyl)-2-methyl-3-pentanol
  • 3-(3-chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H16Cl2N4O3

Molecular Weight

443.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H16Cl2N4O3/c1-12-18(19(25-29-12)15-5-3-4-6-16(15)23)21(28)27(2)11-17-24-20(26-30-17)13-7-9-14(22)10-8-13/h3-10H,11H2,1-2H3

InChI Key

QCYLLYBAEQAECD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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